

The Pharmacological Profile of Deuterated ZM241385: A Technical Guide

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Compound of Interest

Compound Name: ZM241385-d7

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Introduction

ZM241385, chemically known as 4-(2-[7-amino-2-(2-furyl)][1][2][3]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol, is a well-characterized, potent, and selective antagonist of the adenosine A2A receptor.[6][7][8] It is a non-xanthine compound that has been instrumental in the study of A2A receptor function.[7][8] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a common strategy in drug development to improve pharmacokinetic and metabolic profiles. This guide provides a comprehensive overview of the known pharmacological profile of ZM241385 and explores the potential implications of deuteration on its activity. While direct experimental data on deuterated ZM241385 is not extensively available in the public domain, this document serves as a foundational reference for researchers interested in its potential development.

Pharmacological Profile of ZM241385

ZM241385 is distinguished by its high affinity and selectivity for the adenosine A2A receptor, acting as an antagonist or inverse agonist.[4][9] Its pharmacological characteristics have been determined through a variety of in vitro assays.

Receptor Binding Affinity

The binding affinity of ZM241385 to adenosine receptor subtypes is summarized in the table below. The data highlights its high affinity for the A2A receptor and significantly lower affinity for A1, A2B, and A3 receptors.

Receptor Subtype	Cell Line/Tissue	Radioligand	Parameter	Value	Reference
Human A2A	HEK-293	[³ H]-ZM241385	Ki	0.8 nM	[10][11]
Human A2A	HEK293hA2A R	[³ H]-ZM241385	Ki	0.4 ± 0.03 nM	[5]
Rat A2A	PC12 Membranes	[³ H]-NECA	pIC50	9.52 (9.02-10.02)	[7]
Rat A1	Cerebral Cortex Membranes	[³ H]-R-PIA	pIC50	5.69 (5.57-5.81)	[7]
Human A1	CHO Cells	-	Ki	255 nM	[10]
Human A2B	CHO Cells	-	Ki	50 nM	[10]
Rat A3	CHO Cells	[¹²⁵ I]-AB-MECA	pIC50	3.82 (3.67-4.06)	[7]
Human A3	HEK-293	-	Ki	>10 μM	[10]

Functional Activity

Functionally, ZM241385 acts as an antagonist, inhibiting the effects of A2A receptor agonists. In systems with high receptor expression and constitutive activity, it can also display inverse agonist properties by reducing basal signaling.[4]

Assay Type	Tissue/Cell Line	Agonist Challenged	Parameter	Value	Reference
Coronary Vasodilation	Guinea-pig Heart	2-Chloroadenosine (2-CADO)	pA2	8.57 (8.45-8.68)	[7]
Coronary Vasodilation	Guinea-pig Heart	CGS21680	pA2	9.02 (8.79-9.24)	[7]
Relaxation	Guinea-pig Aorta	Adenosine	pA2	7.06 (6.92-7.19)	[7]
Bradycardia	Guinea-pig Atria	2-CADO	pA2	5.95 (5.72-6.18)	[7]
cAMP Accumulation	-	-	IC50	54 nM	[11]

Potential Impact of Deuteration

The introduction of deuterium in place of hydrogen at specific molecular positions can significantly alter a drug's metabolic fate. This is due to the "kinetic isotope effect," where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can make the C-D bond more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.

For ZM241385, deuteration could potentially:

- Increase Metabolic Stability: By slowing the rate of metabolic degradation, deuteration could lead to a longer plasma half-life.
- Enhance Bioavailability: Reduced first-pass metabolism can result in higher systemic exposure after oral administration.
- Alter Pharmacokinetic Profile: A longer half-life may allow for less frequent dosing.

- Potentially Modify Pharmacodynamics: While less common, changes in metabolism can sometimes lead to subtle shifts in receptor binding affinity or functional activity, although this is not the primary goal of deuteration. The binding kinetics, such as the association (k_{on}) and dissociation (k_{off}) rates, could also be affected.

The precise effects of deuteration would depend on which hydrogen atoms are replaced. A logical strategy would be to deuterate positions known to be susceptible to metabolic oxidation.

Experimental Protocols

The characterization of deuterated ZM241385 would involve standard pharmacological assays, as detailed below.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for its target receptor.

Objective: To determine the equilibrium dissociation constant (K_d) or the inhibitory constant (K_i) of deuterated ZM241385 at adenosine receptors.

Materials:

- Cell membranes expressing the target adenosine receptor subtype (e.g., from HEK-293 or CHO cells).
- A suitable radioligand, such as [3H]-ZM241385 for the A2A receptor.
- Increasing concentrations of the unlabeled test compound (deuterated ZM241385).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled deuterated ZM241385.
- Allow the reaction to reach equilibrium.
- Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Analyze the data using non-linear regression to determine the IC₅₀, which can then be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assays

These assays measure the functional consequence of receptor activation or inhibition, as the A2A receptor is a G_s-coupled receptor that increases intracellular cyclic AMP (cAMP) upon activation.

Objective: To determine the potency of deuterated ZM241385 as an antagonist of the A2A receptor.

Materials:

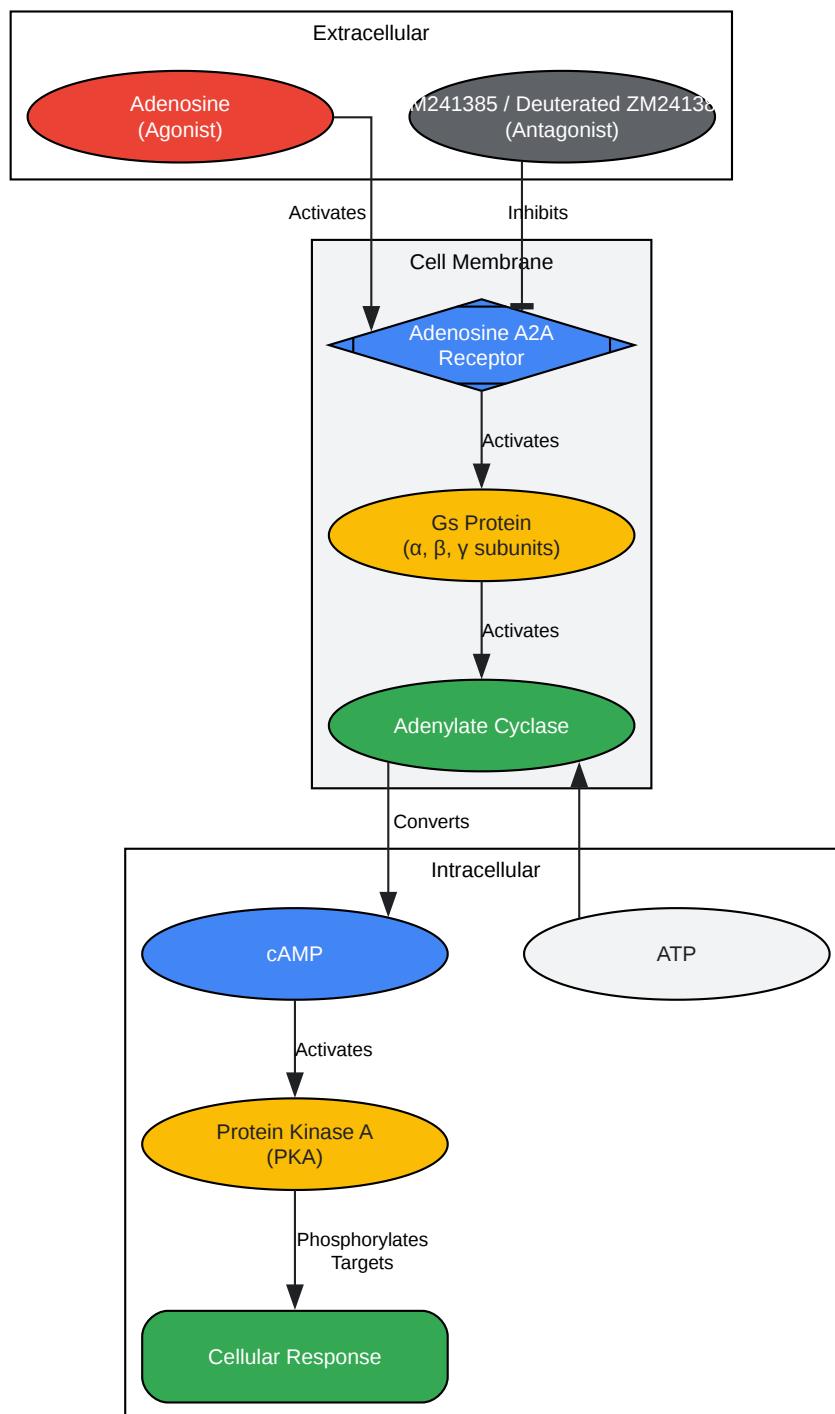
- Whole cells expressing the A2A receptor (e.g., HEK-293 or CHO cells).
- An A2A receptor agonist (e.g., CGS21680 or NECA).
- Increasing concentrations of the test antagonist (deuterated ZM241385).
- A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

- Pre-incubate the cells with the phosphodiesterase inhibitor and varying concentrations of deuterated ZM241385.
- Stimulate the cells with a fixed concentration of the A2A agonist.
- Incubate for a specified time to allow for cAMP production.
- Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
- Plot the agonist-induced cAMP levels against the concentration of the deuterated ZM241385 to determine the IC₅₀. This can be used to calculate the pA₂ value, a measure of antagonist potency.

Visualizations

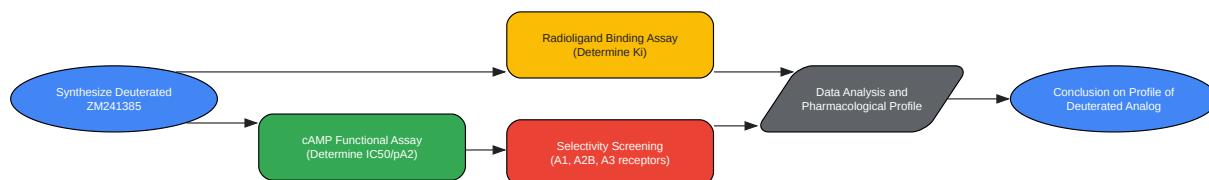
Adenosine A2A Receptor Signaling Pathway



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Caption: Simplified signaling pathway of the adenosine A2A receptor.

Experimental Workflow for Antagonist Characterization

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Caption: General experimental workflow for characterizing a novel A2A receptor antagonist.

Conclusion

ZM241385 is a well-established and highly selective adenosine A2A receptor antagonist. While the pharmacological profile of a deuterated version has not been extensively documented in publicly available literature, the principles of medicinal chemistry suggest that deuteration could offer a viable strategy to enhance its pharmacokinetic properties, potentially leading to a more robust in vivo tool or therapeutic candidate. The experimental protocols and foundational data presented in this guide provide a solid framework for the synthesis and characterization of deuterated ZM241385, enabling researchers to systematically evaluate its potential advantages.

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